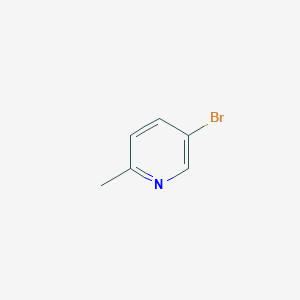

5-Brom-2-methylpyridin

Übersicht

Beschreibung

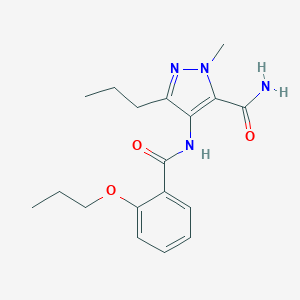

5-Bromo-2-methylpyridine is a light brown solid . It is used for the preparation of [[(triazolylmethyl)pyridyl]phenyl]tetrazoles and related compounds as cardiovascular agents . It is also used as a building block for the β-alanine moiety of an αvβ3 antagonist and for the synthesis of a potent and selective somatostatin sst 3 receptor antagonist .

Synthesis Analysis

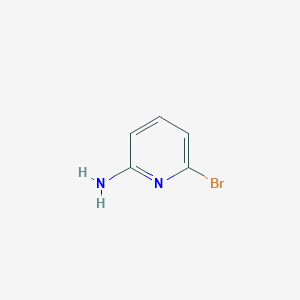

The synthesis of 5-Bromo-2-methylpyridine involves the use of commercially available 5-Bromo-2-methylpyridin-3-amine via the Suzuki Cross-Coupling Reaction . Another method involves the use of reduced iron powder, glacial acetic acid, ethanol, and 5-bromo-2-nitro iso methyl nicotinate .Molecular Structure Analysis

The molecular structure of 5-Bromo-2-methylpyridine is planar. The bromine atom is displaced by 0.103 (3) Å . The molecule lies on a crystallographic plane of symmetry, with a half molecule present in the asymmetric unit .Chemical Reactions Analysis

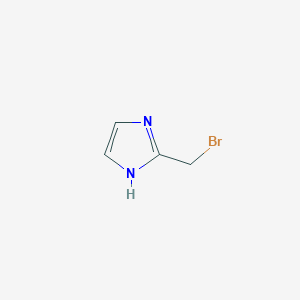

5-Bromo-2-methylpyridine is a useful precursor for the formation of bi-pyridine and terpyridine ligands . It is also involved in the bromination reaction of 5-methylpyridine-2,3-dicarboxylic acid dimethyl ester (MPE) as the raw material, N-bromosuccinimide (NBS) as the brominating reagent, and azobisisobutyronitrile (AIBN) as an initiator .Physical and Chemical Properties Analysis

5-Bromo-2-methylpyridine is a light brown solid . More specific physical and chemical properties such as melting point, boiling point, and density were not found in the sources.Wissenschaftliche Forschungsanwendungen

Pharmazeutika

5-Brom-2-methylpyridin: ist ein vielseitiges Zwischenprodukt in der pharmazeutischen Chemie. Es wird bei der Synthese verschiedener Therapeutika eingesetzt, darunter Kinaseinhibitoren , die für die Behandlung von Krankheiten wie Krebs und Entzündungsstörungen von entscheidender Bedeutung sind. Seine Derivate wurden auf ihr Potenzial als Inhibitoren der p38α-Mitogen-aktivierten Proteinkinase untersucht, die eine bedeutende Rolle bei Entzündungsreaktionen und neurodegenerativen Erkrankungen spielt .

Landwirtschaft

Im Agrarsektor dient This compound als Vorläufer für die Synthese von Verbindungen, die zu Pestiziden oder Herbiziden weiterentwickelt werden könnten. Seine Reaktivität mit anderen organischen Molekülen ermöglicht die Herstellung von Stoffen, die Pflanzen vor Schädlingen und Krankheiten schützen können und so zu einer Steigerung der landwirtschaftlichen Produktivität beitragen .

Materialwissenschaft

Diese Verbindung findet Anwendungen in der Materialwissenschaft aufgrund ihrer Fähigkeit, komplexe Bipyridinstrukturen zu bilden. Diese Strukturen sind wichtig bei der Herstellung neuer Materialien mit spezifischen optischen, elektrischen oder mechanischen Eigenschaften. Beispielsweise wurde This compound zur Synthese von 6,6'-Dimethyl-3,3'-Bipyridin verwendet, einer Verbindung, die bei der Entwicklung von fortgeschrittenen Materialien eingesetzt werden könnte .

Chemische Synthese

This compound: ist ein wichtiger Baustein in der chemischen Synthese. Es wird in Kreuzkupplungsreaktionen eingesetzt, wie z. B. Suzuki-Miyaura-Kupplung, um Biaryle herzustellen, die bei der Entwicklung komplexer organischer Moleküle für verschiedene chemische Anwendungen essenziell sind .

Biochemie

In der Biochemie wird This compound zur Synthese von Verbindungen verwendet, die biologische Pfade modulieren können. Es ist besonders nützlich bei der Untersuchung von Enzymen und Rezeptoren, wo Derivate dieser Verbindung als Inhibitoren oder Aktivatoren wirken können und dazu beitragen, die biochemischen Mechanismen von Krankheiten aufzuklären .

Analytische Chemie

Diese Verbindung ist auch in der analytischen Chemie von Bedeutung, wo sie zur Herstellung von Standards und Reagenzien für die chromatographische Analyse und andere analytische Verfahren verwendet wird. Seine wohldefinierte Struktur und Reaktivität machen ihn für die Entwicklung analytischer Methoden geeignet .

Wirkmechanismus

Target of Action

5-Bromo-2-methylpyridine, also known as 5-Bromo-2-picoline , is primarily used as an intermediate in organic synthesis . .

Mode of Action

It is often involved in various organic synthesis reactions .

Biochemical Pathways

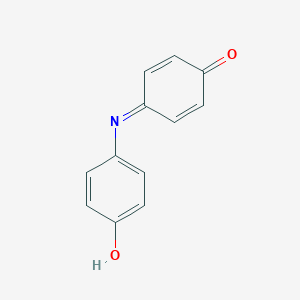

5-Bromo-2-methylpyridine is involved in the synthesis of biaryls through a one-pot tandem borylation/Suzuki-Miyaura cross-coupling reaction catalyzed by a palladacycle . It has also been used as a substrate in a general palladium-catalyzed coupling of aryl bromides/triflates and thiols .

Result of Action

As a chemical intermediate, the primary result of the action of 5-Bromo-2-methylpyridine is the formation of other compounds. For example, it can facilitate the synthesis of 5-arylamino-2-picolines via displacement of bromide by anthranilic acid and decarboxylation .

Safety and Hazards

When handling 5-Bromo-2-methylpyridine, it is recommended to wash face, hands, and any exposed skin thoroughly after handling. Avoid eating, drinking, or smoking when using this product. Wear protective gloves, clothing, eye protection, and face protection. Avoid breathing dust, fume, gas, mist, vapors, or spray. Use only outdoors or in a well-ventilated area .

Zukünftige Richtungen

Biochemische Analyse

Biochemical Properties

5-Bromo-2-methylpyridine plays a significant role in biochemical reactions. It is used as a raw material to prepare 2:2’-dipyridyl and its derivatives . It can also participate in the synthesis of biaryls through a one-pot tandem borylation/Suzuki-Miyaura cross-coupling reaction catalyzed by a palladacycle . Furthermore, it acts as a substrate in a general palladium-catalyzed coupling of aryl bromides/triflates and thiols .

Cellular Effects

It is known that halogenated pyridine derivatives can influence cell function, including impacts on cell signaling pathways, gene expression, and cellular metabolism .

Molecular Mechanism

The molecular mechanism of 5-Bromo-2-methylpyridine involves its participation in Suzuki cross-coupling reactions . This process is facilitated by palladium catalysis, leading to the formation of novel pyridine derivatives . The reaction involves binding interactions with biomolecules, potential enzyme inhibition or activation, and changes in gene expression .

Metabolic Pathways

It is known that halogenated pyridine derivatives can interact with various enzymes and cofactors, potentially affecting metabolic flux or metabolite levels .

Transport and Distribution

It is known that halogenated pyridine derivatives can interact with various transporters or binding proteins, potentially affecting their localization or accumulation .

Subcellular Localization

It is known that halogenated pyridine derivatives can be directed to specific compartments or organelles through targeting signals or post-translational modifications .

Eigenschaften

IUPAC Name |

5-bromo-2-methylpyridine | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C6H6BrN/c1-5-2-3-6(7)4-8-5/h2-4H,1H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

OFKWIQJLYCKDNY-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=NC=C(C=C1)Br | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C6H6BrN | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID80360871 | |

| Record name | 5-Bromo-2-methylpyridine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80360871 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

172.02 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

3430-13-5 | |

| Record name | 5-Bromo-2-methylpyridine | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=3430-13-5 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 5-Bromo-2-methylpyridine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80360871 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 5-Bromo-2-methylpyridine | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Q1: What are the common synthetic applications of 5-Bromo-2-methylpyridine in organic chemistry?

A1: 5-Bromo-2-methylpyridine serves as a versatile building block in organic synthesis, particularly for constructing substituted pyridine derivatives. Its utility stems from the bromine atom, which can be readily replaced with various functional groups using reactions like:

Q2: Are there any challenges associated with using 5-Bromo-2-methylpyridine in Suzuki-Miyaura couplings?

A2: Yes, while Suzuki-Miyaura coupling is a powerful tool, optimizing the reaction conditions is crucial for 5-Bromo-2-methylpyridine. For instance, in the synthesis of a Nav1.8 sodium channel modulator, researchers observed that anhydrous reaction conditions led to sluggish reactions. [] The addition of water proved beneficial, likely by promoting the formation of active palladium species and facilitating transmetalation steps. Conversely, excess water in the absence of sufficient active catalyst led to undesirable protodeboronation of the boronic acid coupling partner. [] These findings highlight the importance of carefully optimizing water content for successful Suzuki-Miyaura couplings involving 5-Bromo-2-methylpyridine.

Q3: What is known about the structural characteristics of 5-Bromo-2-methylpyridine?

A3: 5-Bromo-2-methylpyridine has been characterized using X-ray crystallography, revealing detailed insights into its molecular geometry. [] The molecule exhibits a planar pyridine ring with both the methyl substituent and the oxygen atom of the N-oxide derivative lying within this plane. Interestingly, the bromine atom is slightly displaced from the plane by approximately 0.103 Å. This deviation from planarity could influence the reactivity and potential interactions of 5-Bromo-2-methylpyridine with other molecules. []

Q4: Has 5-Bromo-2-methylpyridine or its derivatives shown any promising biological activity?

A4: While 5-Bromo-2-methylpyridine itself might not be the final biologically active compound, its derivatives have shown promise in various biological assays:

Q5: Were there any computational studies performed on the derivatives of 5-Bromo-2-methylpyridine?

A5: Yes, researchers employed density functional theory (DFT) calculations to investigate the electronic properties and reactivity of several pyridine derivatives synthesized from 5-Bromo-2-methylpyridine. [] By analyzing frontier molecular orbitals, reactivity indices, molecular electrostatic potentials, and dipole moments, they aimed to elucidate structure-activity relationships and guide the design of new compounds with improved activity. This computational approach complements experimental findings and provides valuable insights into the molecular features contributing to biological activity. []

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![Ethyl 5-prop-1-en-2-yl-2-propyl-3-[[4-[2-(2-trityltetrazol-5-yl)phenyl]phenyl]methyl]imidazole-4-carboxylate](/img/structure/B113416.png)

![3-[(5-Carbamoyl-1-methyl-3-propylpyrazol-4-yl)carbamoyl]-4-propoxybenzenesulfonyl chloride](/img/structure/B113429.png)

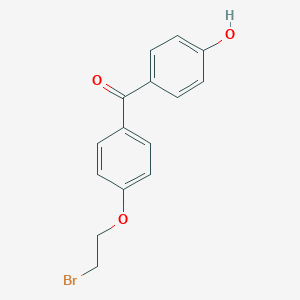

![[4-[2-(Dimethylamino)ethoxy]phenyl](4-hydroxyphenyl)methanone](/img/structure/B113439.png)